molecular formula C10H16Cl2N4S B2658999 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride CAS No. 1353967-11-9

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride

Cat. No.: B2658999
CAS No.: 1353967-11-9
M. Wt: 295.23
InChI Key: UQHHDJICVYBOAX-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions. For example, 6-chloro-2-(methylthio)pyrimidine can be prepared by reacting 2-chloro-4,6-dimethoxypyrimidine with methylthiolate.

    Introduction of the Diazepane Moiety: The diazepane ring is introduced by reacting the pyrimidine derivative with a suitable diazepane precursor under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone, and the diazepane ring can undergo reduction reactions.

    Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis Reactions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Hydrolysis Products: Decomposed fragments of the original compound.

Scientific Research Applications

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, bacterial infections, and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(methylthio)pyrimidin-4-amine: A related compound with similar structural features.

    1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol: Another derivative with a different ring structure.

Uniqueness

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-1,4-diazepane hydrochloride is unique due to its combination of the pyrimidine ring with the diazepane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4S.ClH/c1-16-10-13-8(11)7-9(14-10)15-5-2-3-12-4-6-15;/h7,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHHDJICVYBOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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